1-(Oxan-2-yl)ethan-1-amine

Description

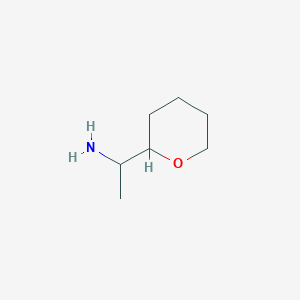

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(8)7-4-2-3-5-9-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZPZBYFJCQFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267587 | |

| Record name | Tetrahydro-α-methyl-2H-pyran-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90048-32-1 | |

| Record name | Tetrahydro-α-methyl-2H-pyran-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90048-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-α-methyl-2H-pyran-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(oxan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactions Involving the Amine Group:

The primary amine functionality is nucleophilic and basic, making it susceptible to a variety of reactions:

N-Alkylation: Reaction with alkyl halides would likely proceed via an SN2 mechanism to form secondary and tertiary amines.

Acylation: Treatment with acyl chlorides or anhydrides would form the corresponding amides. The reaction would involve nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of a leaving group.

Imine Formation: Condensation with aldehydes or ketones would lead to the formation of an imine (Schiff base). This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate.

Reactions Involving the Oxane Ring:

The tetrahydropyran (B127337) ring is generally stable but can undergo ring-opening reactions under certain conditions, typically in the presence of strong acids.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen could be protonated, making the ring susceptible to nucleophilic attack. If a nucleophile is present, it could attack one of the carbons adjacent to the oxygen, leading to the cleavage of a C-O bond. The amine group within the same molecule could potentially act as an intramolecular nucleophile under specific conditions, leading to rearrangement products.

Chemical Transformations and Reactivity of 1 Oxan 2 Yl Ethan 1 Amine

Strategic Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. For 1-(Oxan-2-yl)ethan-1-amine, the primary amine is the key site for such modifications. While direct experimental data is scarce, plausible interconversions can be predicted based on standard organic reactions.

One common transformation for primary amines is their conversion into other nitrogen-containing functional groups or their complete removal. For instance, diazotization followed by substitution could theoretically convert the amine to an alcohol, halide, or other functionalities, although this reaction is most efficient with anilines. Reductive amination, a process that forms amines from carbonyl compounds, can be conceptually reversed, though this is not a typical synthetic strategy for amine removal. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Derivatization Strategies for Amine Modification

The nucleophilic nature of the primary amine in this compound allows for extensive derivatization, a crucial step in medicinal chemistry and materials science for modifying a molecule's properties.

Amide, Urea, and Carbamate Formation

The reaction of the primary amine with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) is a fundamental and widely practiced method to form amides. nih.govnih.govresearchgate.net Similarly, its reaction with isocyanates or carbamoyl (B1232498) chlorides would yield ureas, and reactions with chloroformates or other carbonyl sources like CO2 in the presence of a coupling agent can produce carbamates. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govuantwerpen.begoogle.comnih.govgoogle.comorganic-chemistry.org These reactions are generally robust and high-yielding.

Table 1: Predicted Derivatization Reactions of this compound

| Derivative | Reactant | General Conditions |

| Amide | Carboxylic Acid/Acyl Chloride | Coupling agent (for acid), or base (for acyl chloride) |

| Urea | Isocyanate/Phosgene derivative | Aprotic solvent |

| Carbamate | Chloroformate/CO2 + Alcohol | Base, suitable solvent |

Alkylation and Acylation Reactions

Alkylation of the amine with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction is often difficult to control, leading to over-alkylation and a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled method for introducing alkyl groups is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Acylation, the addition of an acyl group, is typically more straightforward and is exemplified by the formation of amides as discussed above. N-acylation can also be achieved with other acylating agents to introduce a variety of functional groups.

Conversion to Related Heterocyclic Systems

The primary amine of this compound can serve as a key component in the synthesis of new heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or other related heterocycles through condensation reactions. Similarly, reactions with other bifunctional electrophiles can be envisioned to construct a variety of nitrogen-containing rings. While a bioinspired one-pot furan-thiol-amine multicomponent reaction has been reported for making heterocycles, its specific application to this compound is not documented. nih.gov

Mechanistic Elucidation of Reactions Involving the this compound Motif

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Unfortunately, there are no specific mechanistic or kinetic studies published for reactions involving this compound.

Spectroscopic Investigations for Mechanistic Insights

In the study of reaction mechanisms involving amines and cyclic ethers, spectroscopic techniques are indispensable tools for identifying intermediates and understanding the progression of a chemical transformation. While no specific spectroscopic studies for this compound have been found, a general approach to investigating its reactivity would likely involve the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for tracking changes in the molecular structure. For a hypothetical reaction of this compound, shifts in the signals corresponding to the protons and carbons near the amine and within the oxane ring would provide evidence of bond formation or cleavage. For instance, in a reaction involving the amine group, a change in the chemical shift of the alpha-proton on the ethyl chain would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The N-H stretching vibrations of the primary amine in this compound would be a key diagnostic peak. During a reaction, the disappearance or alteration of this peak, along with the appearance of new peaks (e.g., C=N stretching for imine formation), would indicate the transformation of the starting material.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of reactants, products, and any detectable intermediates. In a mechanistic study, techniques like Electrospray Ionization (ESI-MS) could be used to identify and characterize transient species in the reaction mixture.

Table 1: Hypothetical Spectroscopic Data for Mechanistic Analysis of a Reaction Involving a Primary Amine

| Spectroscopic Technique | Analyte | Expected Observation for Reactant | Potential Observation for Intermediate/Product |

| ¹H NMR | Proton on Carbon alpha to Nitrogen | Signal around 2.5-3.0 ppm | Shift in signal position (downfield or upfield) |

| ¹³C NMR | Carbon alpha to Nitrogen | Signal around 40-50 ppm | Significant change in chemical shift |

| IR Spectroscopy | N-H bond | Stretching vibrations around 3300-3500 cm⁻¹ | Disappearance of N-H stretch; appearance of new functional group bands |

| Mass Spectrometry | Molecular Ion | Peak corresponding to the molecular weight of the starting amine | Peaks corresponding to the molecular weights of intermediates and final products |

Postulated Reaction Pathways and Intermediates

Given the structure of this compound, several reaction pathways can be postulated based on the known reactivity of primary amines and tetrahydropyrans. However, without experimental data, these remain theoretical.

Stereochemical Aspects and Chiral Recognition in 1 Oxan 2 Yl Ethan 1 Amine Chemistry

Stereoisomerism and Diastereomeric Relationships

1-(Oxan-2-yl)ethan-1-amine has two stereogenic centers: the carbon atom of the ethylamine (B1201723) side chain to which the amino group is attached (C1), and the anomeric carbon of the tetrahydropyran (B127337) ring (C2). The presence of these two chiral centers means that a total of four distinct stereoisomers can exist (2^n, where n=2).

These four stereoisomers consist of two pairs of enantiomers. The relationships between these isomers are as follows:

(1R, 2R)-1-(Oxan-2-yl)ethan-1-amine and (1S, 2S)-1-(Oxan-2-yl)ethan-1-amine are enantiomers.

(1R, 2S)-1-(Oxan-2-yl)ethan-1-amine and (1S, 2R)-1-(Oxan-2-yl)ethan-1-amine are also enantiomers.

A diastereomeric relationship exists between any stereoisomer from the first pair and any stereoisomer from the second pair. For example, the (1R, 2R) isomer is a diastereomer of the (1R, 2S) and (1S, 2R) isomers. Unlike enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light, diastereomers have different physical properties, such as melting points, boiling points, and solubilities. This difference is fundamental to their separation.

The synthesis of substituted tetrahydropyrans can be highly diastereoselective depending on the reaction conditions and catalysts used. whiterose.ac.ukfigshare.com For instance, oxy-Michael cyclizations are a common strategy where the stereochemical outcome (e.g., cis vs. trans substitution at the 2- and 6-positions) can be directed by the choice of reagents. whiterose.ac.uk

Methods for Enantiomeric Excess and Diastereomeric Ratio Determination

Determining the enantiomeric excess (ee) of a chiral amine or the diastereomeric ratio (dr) of a mixture is crucial for evaluating the success of an asymmetric synthesis or resolution process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used tool for this purpose, typically involving the use of a chiral auxiliary to convert a mixture of enantiomers into a mixture of diastereomers. rsc.org

Since diastereomers have different physical properties, their NMR spectra will also differ. By reacting the amine with a single enantiomer of a chiral derivatizing agent (CDA), two new diastereomeric compounds are formed. acs.org The protons (or other NMR-active nuclei like ³¹P or ¹⁹F) in the resulting diastereomers are in different chemical environments and will therefore exhibit distinct, well-resolved signals in the NMR spectrum. rsc.org The ratio of the integrals of these signals corresponds directly to the ratio of the original enantiomers.

A common and effective method involves the three-component assembly of a primary amine, an enantiopure chiral diol like (R)- or (S)-1,1'-bi-2-naphthol (BINOL), and 2-formylphenylboronic acid. acs.orgnih.govresearchgate.net This reaction forms a pair of diastereomeric iminoboronate esters, which often show baseline-resolved signals for the imine proton in the ¹H NMR spectrum, allowing for straightforward calculation of the enantiomeric excess. researchgate.net

Table 1: Common NMR-based Methods for ee/dr Determination of Primary Amines This table is interactive. Click on the headers to sort.

| Method Type | Chiral Auxiliary/Agent | Principle | Key NMR Signal |

|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Forms stable diastereomeric amides. | ¹H or ¹⁹F NMR signals of the methoxy (B1213986) or CF₃ group. |

| Chiral Derivatizing Agent (CDA) | 2-Formylphenylboronic acid + BINOL | Forms diastereomeric iminoboronate esters in situ. acs.orgnih.gov | ¹H NMR signal of the imine proton (CH=N). researchgate.net |

| Chiral Solvating Agent (CSA) | (S)-BINOL or derivatives | Forms transient diastereomeric complexes through hydrogen bonding. rsc.org | ¹H NMR signals of protons near the chiral center of the amine. |

| Chiral Derivatizing Agent (CDA) | Chiral Phosphazane Reagents | Forms diastereomeric cyclodiphosph(V)azanes. | ³¹P NMR signals, which are often sharp and well-separated. |

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For amines like this compound, the most common and industrially scalable method is resolution by diastereomeric salt formation. pharmtech.comlibretexts.org

This technique leverages the basicity of the amine group. The racemic amine is treated with an enantiomerically pure chiral acid, which acts as a resolving agent. wikipedia.orgulisboa.pt This acid-base reaction forms a pair of diastereomeric salts. As diastereomers, these salts have different solubilities in a given solvent system. ulisboa.pt Through a process of fractional crystallization, one of the diastereomeric salts will preferentially precipitate out of the solution while the other remains dissolved. The solid salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base will neutralize the chiral acid, liberating the enantiomerically pure free amine. libretexts.org The selection of the appropriate chiral acid and solvent system is often determined through experimental screening to achieve the best separation efficiency. unchainedlabs.com

Table 2: Common Chiral Resolving Agents for Amines This table is interactive. Click on the headers to sort.

| Resolving Agent | Type | Common Application |

|---|---|---|

| Tartaric Acid | Chiral Dicarboxylic Acid | Widely used for resolving chiral bases due to its availability and effectiveness. libretexts.orgulisboa.pt |

| Mandelic Acid | Chiral α-Hydroxy Acid | Used for the resolution of a variety of chiral amines and alcohols. |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | A strong acid used for resolving basic compounds, including amines. wikipedia.org |

| Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Offers different solubility properties compared to tartaric acid, useful in screening. |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Used to resolve chiral acids (the reverse of resolving a chiral amine). libretexts.org |

Conformational Analysis of the Tetrahydropyran Ring in Amine Derivatives

The tetrahydropyran (THP) ring of this compound is not planar and, like cyclohexane, adopts a low-energy chair conformation. For a 2-substituted THP ring, the substituent—in this case, the 1-aminoethyl group—can occupy either an axial or an equatorial position. These two chair conformations are in equilibrium through a process of ring flipping.

The conformational preference is governed by a combination of steric and stereoelectronic effects. Sterically, a bulky substituent would be expected to favor the less hindered equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C4 and C6 of the ring.

However, a stereoelectronic phenomenon known as the anomeric effect can also play a crucial role. wikipedia.orgyoutube.com The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon (C2) of a heterocycle to occupy the axial position, even if it is sterically more hindered. wikipedia.org This effect arises from a stabilizing hyperconjugation interaction between a lone pair on the ring's oxygen atom and the antibonding (σ) orbital of the C2-substituent bond. This interaction is maximized when the lone pair orbital and the σ orbital are anti-periplanar, a condition met when the substituent is axial. While the classic anomeric effect is strongest for highly electronegative substituents like halogens or alkoxy groups, the nitrogen atom in the amine side chain can also participate in such stabilizing interactions. youtube.comnih.gov

Therefore, the conformational equilibrium of this compound will be a balance between the steric preference for the equatorial position and the potential electronic stabilization of the axial position due to the anomeric effect. The exact position of this equilibrium determines the dominant three-dimensional shape of the molecule, which in turn influences its interactions with other chiral molecules, such as enzymes or chiral catalysts.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and conformational landscape of a molecule. For 1-(Oxan-2-yl)ethan-1-amine, which possesses two chiral centers, these calculations can elucidate the relative thermodynamic stabilities of its different stereoisomers.

The molecule has two stereocenters: one at the carbon atom of the ethylamine (B1201723) group (C1 of the ethan-1-amine) and another at the anomeric carbon of the oxane ring (C2 of the oxane). This gives rise to four possible stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). Quantum chemical calculations can model these isomers to determine their optimized geometries and relative energies. Such a study would involve optimizing the geometry of each isomer to find its lowest energy state and then calculating the single-point energies to compare their relative stabilities. The results would indicate which isomer is the most thermodynamically favored.

Research Findings: A systematic conformational analysis would reveal the preferred orientations of the ethylamine substituent relative to the oxane ring. The orientation of the substituent at the anomeric carbon (C2) of the oxane ring is subject to the anomeric effect, which would influence the conformational preference (axial vs. equatorial). Computational models can quantify the energetic differences between these conformers, providing a detailed picture of the molecule's structural dynamics in the gas phase or in solution (using implicit solvent models).

Table 1: Illustrative Example of Calculated Relative Energies for Stereoisomers of this compound. (Note: This data is illustrative and represents the type of results that would be generated from a DFT study, as specific published data is unavailable.)

| Stereoisomer | Relative Energy (kcal/mol) | Conformational Preference at C2 |

| (1R, 2'S) | 0.00 | Equatorial |

| (1S, 2'R) | 0.00 | Equatorial |

| (1R, 2'R) | 1.25 | Axial |

| (1S, 2'S) | 1.25 | Axial |

Theoretical Prediction of Spectroscopic Signatures

Theoretical calculations are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing a compound. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra that can be compared with experimental results.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each of its unique atoms. These predictions are highly sensitive to the molecule's conformation; therefore, accurate structural models from conformational analysis are crucial. Similarly, calculating the vibrational frequencies can produce a theoretical infrared (IR) spectrum, helping to assign specific absorption bands to the corresponding molecular motions, such as N-H stretching of the amine group or C-O-C stretching within the oxane ring.

Table 2: Illustrative Example of Predicted ¹³C NMR Chemical Shifts for the (1R, 2'S)-1-(Oxan-2-yl)ethan-1-amine Isomer. (Note: This data is for illustrative purposes only. Chemical shifts are referenced against a theoretical standard and would be generated by methods like GIAO-DFT.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-N) | 55.2 |

| C2 (CH₃) | 18.5 |

| C2' (O-CH-C) | 98.9 |

| C3' (CH₂) | 25.8 |

| C4' (CH₂) | 23.1 |

| C5' (CH₂) | 31.4 |

| C6' (O-CH₂) | 67.3 |

Transition State Modeling for Reaction Mechanisms

Understanding how a molecule participates in a chemical reaction is a key area of computational chemistry. Transition state modeling allows chemists to study the high-energy intermediate state that connects reactants and products. By calculating the structure and energy of the transition state, one can determine the activation energy of a reaction, providing critical insights into its kinetics and mechanism.

For this compound, a potential reaction for study would be the N-acylation of the primary amine. A computational study could model the reaction pathway of the amine with an acylating agent like acetyl chloride. Researchers would identify the transition state for the nucleophilic attack of the nitrogen atom on the carbonyl carbon. The calculated activation energy would help predict the reaction rate and could be used to understand how the stereochemistry of the starting material influences the reactivity and the stereochemical outcome of the product.

Ligand-Receptor Interaction Modeling

If this compound were to be investigated for its potential role in chemical biology, ligand-receptor interaction modeling, commonly known as molecular docking, would be an essential tool. This computational technique predicts the preferred orientation of a molecule (the ligand) when bound to a larger target molecule, typically a protein receptor.

Molecular docking simulations could be used to screen this compound against a library of known biological targets. The chiral nature of the molecule makes such studies particularly relevant, as different stereoisomers often exhibit significantly different binding affinities and biological activities. A docking study would place the various isomers of the compound into the active site of a receptor and calculate a "docking score," which estimates the binding affinity. The results would highlight key intermolecular interactions, such as hydrogen bonds between the amine group and receptor residues, and predict which isomer is more likely to be biologically active. nih.govnih.gov

Table 3: Illustrative Example of Molecular Docking Results for Stereoisomers of this compound with a Hypothetical Kinase. (Note: This data is hypothetical and represents typical output from a molecular docking simulation.)

| Stereoisomer | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions |

| (1R, 2'S) | -7.8 | NH₂ with Asp145; Ring O with Lys72 |

| (1S, 2'R) | -7.9 | NH₂ with Asp145; Ring O with Lys72 |

| (1R, 2'R) | -6.2 | NH₂ with Glu101 |

| (1S, 2'S) | -6.1 | NH₂ with Glu101 |

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. 1-(Oxan-2-yl)ethan-1-amine serves as an excellent chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecular architectures. The use of such chiral building blocks circumvents the need for challenging asymmetric syntheses or costly chiral resolutions at later stages of a synthetic sequence.

The amine functionality of this compound allows for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, enabling its facile integration into a variety of molecular frameworks. The oxane moiety not only imparts specific stereochemical information but can also influence the conformational rigidity and pharmacokinetic properties of the final compound.

Key Attributes of this compound as a Chiral Building Block:

| Attribute | Description |

| Inherent Chirality | Provides a readily available source of a specific stereoisomer, crucial for stereoselective synthesis. |

| Reactive Handle | The primary amine group serves as a versatile point of attachment for further chemical modifications. |

| Stereochemical Influence | The tetrahydropyran (B127337) ring introduces defined three-dimensional structural features into the target molecule. |

| Synthetic Efficiency | Eliminates the need for late-stage enantioselective steps or resolutions, improving overall synthetic economy. |

Utility in the Synthesis of Bioactive Heterocyclic Scaffolds (e.g., pyrazoloisoindoles)

Heterocyclic compounds are of paramount importance in drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. The tetrahydropyran ring system present in this compound is a common motif in many bioactive natural products and synthetic molecules. The incorporation of this chiral amine into heterocyclic scaffolds can lead to the development of novel therapeutic agents with improved potency and selectivity.

While specific examples of its use in the synthesis of pyrazoloisoindoles are not extensively documented in readily available literature, the structural features of this compound make it a highly plausible building block for a variety of bioactive heterocycles. For instance, it can be envisioned as a key component in the synthesis of pyran-annulated heterocyclic systems, which have shown a wide range of biological activities, including anticancer and antimicrobial properties. Multicomponent reactions, a powerful tool for the rapid generation of molecular diversity, could effectively utilize this chiral amine to construct complex heterocyclic libraries for biological screening.

Potential Bioactive Heterocyclic Scaffolds Accessible from this compound:

| Heterocyclic Scaffold | Potential Synthetic Approach | Potential Biological Activity |

| Pyrano[2,3-b]pyridines | Condensation reactions with dicarbonyl compounds. | Anticancer, Anti-inflammatory |

| Tetrahydroquinoline derivatives | Asymmetric Povarov reaction or related cycloadditions. | Antimalarial, Antiviral |

| Oxazole and Thiazole derivatives | Cyclocondensation with appropriate reagents. | Antibacterial, Antifungal |

Precursor in Stereoselective Total Syntheses of Natural Products and Analogues

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. The stereocontrolled synthesis of these intricate molecules often relies on the use of chiral building blocks to establish key stereocenters. While a direct application of this compound in a prominent total synthesis has not been explicitly detailed in recent literature, its structural motifs are present in numerous natural products.

For example, the enantioselective total synthesis of complex indole (B1671886) alkaloids like (+)-Arboridinine often involves the strategic use of chiral amines and stereoselective reactions to construct caged frameworks. Similarly, the total synthesis of (±)-Chaetophenol C, a molecule with a complex polycyclic structure, showcases the power of cascade reactions to build molecular complexity. The principles demonstrated in these syntheses highlight the potential for a chiral building block like this compound to serve as a crucial starting material for analogous complex targets. Its defined stereochemistry would be instrumental in guiding the stereochemical outcome of subsequent reactions.

Application in Divergent and Combinatorial Synthesis Strategies

Divergent and combinatorial synthesis strategies are powerful tools for the rapid exploration of chemical space and the discovery of new bioactive compounds. In a divergent approach, a common intermediate is transformed into a variety of structurally distinct molecules. Combinatorial chemistry, on the other hand, allows for the systematic and rapid synthesis of large libraries of related compounds.

This compound is an ideal building block for both of these strategies. Its amine functionality can be used as a point of diversification, allowing for the attachment of a wide range of substituents. For instance, in the synthesis of a combinatorial library of 3,4,5-trisubstituted 2(5H)-furanones, various amines are used to generate a diverse set of final products. The incorporation of the chiral and structurally defined this compound into such a library would introduce valuable three-dimensional complexity.

Hypothetical Application in a Divergent Synthesis:

A common scaffold could be prepared from this compound, which is then subjected to a variety of reaction conditions to yield a diverse set of products.

Development of Advanced Catalytic Systems and Ligands

Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The development of novel and efficient chiral ligands is an active area of research. Chiral amines are frequently used as precursors for the synthesis of a wide variety of chiral ligands, including phosphine-amine, diamine, and amino alcohol ligands.

The structure of this compound, with its stereogenic center and coordinating amine and ether functionalities, makes it an attractive candidate for development into a novel chiral ligand. Modification of the amine group, for example, by the introduction of phosphine (B1218219) moieties, could lead to new P,N-ligands. Such ligands could find applications in a range of transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and C-C bond-forming reactions. The tetrahydropyran ring could provide a rigid and well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity.

Future Research Directions and Outlook

Development of Novel and More Sustainable Synthetic Routes to 1-(Oxan-2-yl)ethan-1-amine

Future efforts in the synthesis of this compound will likely focus on developing more environmentally benign and efficient methodologies, moving away from traditional synthetic routes that may involve harsh conditions or stoichiometric reagents. Key areas of development include biocatalysis and continuous flow chemistry.

Biocatalytic Approaches: Enzymatic synthesis offers a highly selective and sustainable alternative for producing chiral amines. nih.gov Transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly promising for the synthesis of this compound. nih.govdovepress.com The hypothetical biocatalytic reductive amination of a ketone precursor, such as 2-acetyltetrahydropyran, could provide direct access to the target amine with high enantioselectivity. rsc.org Research in this area would involve screening for suitable enzymes, followed by protein engineering to optimize substrate specificity, activity, and stability. nih.govresearchgate.net The use of whole-cell biocatalysts could further enhance sustainability by simplifying cofactor regeneration. researchgate.net

Continuous Flow Chemistry: The implementation of continuous flow processes can lead to significant improvements in safety, efficiency, and scalability compared to batch production. fau.eu For the synthesis of this compound, a multi-step flow process could be designed, integrating reaction and purification steps. For instance, a flow reactor could be used for the reductive amination of 2-acetyltetrahydropyran, potentially using a packed-bed reactor with an immobilized catalyst for easy separation and reuse. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Exploration of Undiscovered Reactivity Pathways and Transformations

The unique structure of this compound, which can be considered a cyclic hemiaminal derivative, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and reaction pathways.

Reactivity as a Hemiaminal Equivalent: The compound can exist in equilibrium with its open-chain tautomer, an amino aldehyde, and the corresponding imine. This inherent reactivity can be exploited in various transformations. For example, the imine intermediate could participate in aza-Diels-Alder reactions or other pericyclic reactions to construct complex heterocyclic systems.

Cycloaddition Reactions of the Corresponding Enamine: The enamine derived from this compound could be a versatile intermediate for various cycloaddition reactions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. ablesci.com Research into [4+2], [3+2], and [2+2] cycloadditions with different reaction partners would significantly expand the synthetic utility of this building block. nih.govnih.gov The stereochemistry of the starting amine could be used to control the stereochemical outcome of these reactions.

Expansion of Applications in Chemical Biology and Material Science

The structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and material science.

Chemical Biology and Medicinal Chemistry: The tetrahydropyran (B127337) motif is a common feature in many natural products and biologically active compounds. researchgate.net The chiral amine functionality of this compound provides a handle for derivatization, allowing for the synthesis of compound libraries for biological screening. springernature.com Future research could focus on incorporating this scaffold into novel drug candidates, exploring its potential as a chiral building block for synthesizing analogues of known therapeutic agents. The oxane ring can influence physicochemical properties such as solubility and metabolic stability, making it a valuable component in drug design.

Material Science: The primary amine group in this compound makes it a suitable monomer for the synthesis of novel polymers. Polyamides or polyimines could be prepared through condensation polymerization with dicarboxylic acids or other suitable co-monomers. The presence of the bulky and polar oxane ring in the polymer backbone would be expected to influence the material's properties, such as thermal stability, solubility, and mechanical strength. Furthermore, its potential use in supramolecular chemistry as a building block for self-assembling systems could be explored. rsc.org

Enhancements in Stereochemical Control for Industrial Scale Synthesis

For the potential industrial application of enantiomerically pure this compound, robust and scalable methods for controlling its stereochemistry are essential.

Asymmetric Catalysis: The development of highly efficient and selective asymmetric catalysts for the synthesis of this chiral amine is a key research goal. kanto.com.my Asymmetric hydrogenation of the corresponding imine using chiral transition-metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, is a promising approach. researchgate.net Research should focus on optimizing catalyst loading, reaction conditions, and catalyst recycling to ensure economic viability on an industrial scale.

Dynamic Kinetic Resolution: Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer with a theoretical yield of 100%. A DKR process for this compound could involve the enantioselective acylation or enzymatic resolution of the amine, coupled with in situ racemization of the unreacted enantiomer. The development of efficient racemization conditions and a highly selective catalyst are critical for the success of this approach on a large scale. Process intensification strategies, such as integrating the reaction and separation steps in a continuous process, could further enhance the efficiency and cost-effectiveness of the industrial synthesis. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(Oxan-2-yl)ethan-1-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting oxane derivatives (e.g., oxan-2-yl halides) with ethylamine precursors under alkaline conditions. For example, catalytic hydrogenation of oxan-2-yl nitriles or imines can yield the target amine. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Analytical validation via -NMR (e.g., δ ~1.3–1.5 ppm for oxane protons) and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm structural integrity (e.g., oxane ring protons at δ 1.5–4.0 ppm and amine protons at δ 2.5–3.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 130.12 for CHNO).

- HPLC : Reverse-phase chromatography (e.g., 95% acetonitrile/water) to assess purity (>98%).

- X-ray Crystallography : For definitive structural confirmation, SHELX programs can refine crystal structures .

Q. What are the key physical properties of this compound?

- Methodological Answer :

- Boiling Point : ~192–195°C at 760 mmHg (similar to oxane derivatives).

- Density : ~0.94 g/cm (measured via pycnometry).

- Solubility : Miscible in polar solvents (e.g., ethanol, DMSO) but limited in hexane.

- Stability : Hygroscopic; store under inert gas (N) at 4°C .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Chiral resolution or asymmetric catalysis is critical. For enantioselective synthesis:

- Use chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation of ketone precursors.

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD).

- Computational modeling (DFT) predicts transition states to optimize stereoselectivity .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose synthetic pathways based on reaction databases .

Q. How can conflicting biological activity data for derivatives be resolved?

- Methodological Answer :

- Comparative Assays : Test derivatives under standardized conditions (e.g., fixed concentrations, cell lines).

- Purity Validation : Use LC-MS to rule out impurities (e.g., residual solvents).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., oxane ring position) with activity trends.

Example: Fluorination at the oxane 3-position increases antimicrobial activity by 40% compared to the 2-position .

Q. What advanced techniques elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Study H/D substitution to identify rate-determining steps.

- In Situ IR Spectroscopy : Monitor intermediate formation during oxidation (e.g., using KMnO).

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in photochemical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.